N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
Description
N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a synthetic small molecule characterized by:
- A 1,3-dioxoisoindole core linked to a 2,6-dioxopiperidine moiety.
- An acetamide side chain with a 2-aminoethyl group and a hydrochloride salt.
Properties
Molecular Formula |
C17H19ClN4O6 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C17H18N4O6.ClH/c18-5-6-19-14(23)8-27-9-1-2-10-11(7-9)17(26)21(16(10)25)12-3-4-13(22)20-15(12)24;/h1-2,7,12H,3-6,8,18H2,(H,19,23)(H,20,22,24);1H |
InChI Key |
XDHSXOMQRGTHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCN.Cl |
Origin of Product |
United States |
Biological Activity
N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a complex organic compound with significant potential in biomedical research and therapeutic applications. This article explores its biological activity, particularly its role as an E3 ligase ligand in PROTAC (Proteolysis Targeting Chimera) systems, and summarizes key findings from various studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 410.8 g/mol. Its structure features an aminoethyl side chain and an isoindole moiety, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O6 |
| Molecular Weight | 410.8 g/mol |
| CAS Number | 2022182-59-6 |
| IUPAC Name | This compound |
This compound functions primarily as an E3 ligase ligand. It has been identified as a critical component in PROTAC systems that induce targeted protein degradation. The compound effectively recruits target proteins to E3 ligases such as cereblon and von Hippel-Lindau (VHL), facilitating their ubiquitination and subsequent degradation by the proteasome .
Key Findings:
- Target Protein Degradation : The compound has shown efficacy in degrading specific proteins like FKBP12 F36V and BET proteins. This mechanism is particularly relevant in cancer therapeutics where modulation of protein levels can impact tumor growth .
- Therapeutic Potential : Its ability to selectively target and degrade proteins implicated in various diseases positions it as a promising candidate for drug development. Research indicates potential applications in treating cancers such as multiple myeloma .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Research : A study demonstrated that the compound could effectively reduce the levels of oncogenic proteins in cancer cell lines, leading to decreased cell proliferation and increased apoptosis .
- Protein Interaction Studies : Structural biology techniques have shown that the compound binds to the cereblon E3 ligase with high affinity, promoting the recruitment of target proteins for degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Dioxopiperidine and Isoindole Derivatives
Compound 14 ():
- Structure : N-Dithiophthalimidomethyl-3-(1-oxo-1,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidine.
- Key Differences : Replaces the acetamide side chain with a dithiophthalimidomethyl group.
Compound 35 ():
- Structure : 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide.
- Key Differences: Features an azide-functionalized polyethylene glycol (PEG) chain instead of the aminoethyl group.
- Impact: The azide group enables "click chemistry" for bioconjugation, making it suitable for drug delivery systems, unlike the target compound’s aminoethyl group, which is more suited for hydrogen bonding or ionic interactions .
Side Chain Variations: Aminoethyl vs. Other Substituents
N-(3-aminopropyl) Analog ():
- Structure: Similar to the target compound but with a 3-aminopropyl group instead of 2-aminoethyl.
- Impact: The longer alkyl chain increases hydrophobicity (logP ~1.2 vs.
Midodrine Hydrochloride ():
- Structure: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride.
- Key Differences : Contains a dimethoxyphenyl group and hydroxyethyl side chain.
- Impact : The aromatic ring enhances π-π stacking interactions, making Midodrine a vasoconstrictor, whereas the target compound’s dioxopiperidine-isoindole core targets protein degradation pathways .
Halogenated Analogs
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide ():
- Structure: Chloroacetamide substituent instead of aminoethyl.
- Impact: The electron-withdrawing chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions. However, it may reduce solubility and introduce off-target toxicity risks compared to the aminoethyl group’s protonable amine .
Alachlor ():
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Key Differences : A chloroacetamide herbicide with diethylphenyl and methoxymethyl groups.
- Impact: The hydrophobic substituents optimize herbicidal activity by enhancing soil adsorption, unlike the target compound’s polar dioxopiperidine and aminoethyl groups, which prioritize solubility for systemic delivery .
Spectroscopic and Structural Comparisons
- Regions A (positions 39–44) and B (positions 29–36) in the target compound’s NMR spectrum show distinct chemical shifts compared to analogs like Rapa (rapamycin derivatives). These shifts correlate with the aminoethyl and dioxopiperidine substituents, confirming their influence on the chemical environment .
- The N–H bond conformation in the target compound’s acetamide group aligns with other acetanilides (bond length ~1.32 Å), but the dioxopiperidine ring introduces torsional strain, affecting molecular packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
